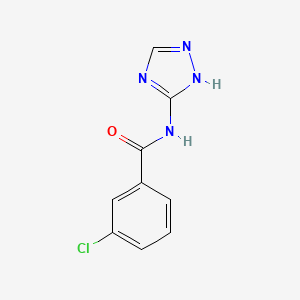
3-chloro-N-4H-1,2,4-triazol-3-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazole derivatives, including compounds similar to 3-chloro-N-4H-1,2,4-triazol-3-ylbenzamide, often involves click chemistry approaches, such as 1,3-dipolar cycloaddition reactions. A typical example is the synthesis of new quinoline derivatives using this methodology, demonstrating high yields and significant activity against microbial strains (Kategaonkar et al., 2010).
Molecular Structure Analysis
The structural characterization of triazole derivatives can be achieved through spectroscopic methods (NMR, IR, MS) and X-ray diffraction analysis. For instance, the crystal structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was determined, providing insights into molecular conformations and stabilizing interactions within the crystal lattice (Heng-Shan Dong & Guoyong Huo, 2009).
Chemical Reactions and Properties
Triazole compounds participate in various chemical reactions, offering pathways to synthesize a wide range of derivatives. An example includes the transformation of 4-(dichloromethylene)-2-phenyl-1,3-oxazol-5(4H)-one into stabilized ylides and subsequent cyclocondensations to yield phosphonium salts derived from triazoles (Brovarets et al., 2004).
Physical Properties Analysis
The physical properties of 3-chloro-N-4H-1,2,4-triazol-3-ylbenzamide derivatives, such as melting points, solubility, and crystal structure, can be studied through experimental techniques. The synthesis and characterization of coordination compounds containing substituted phenylpyridine ligands illustrate the impact of substituents on the physical properties and geometrical configurations of such molecules (Conradie et al., 2019).
Chemical Properties Analysis
Investigating the reactivity and chemical behavior of triazole compounds under different conditions can reveal their chemical properties. Studies on the reactivity insights of bromo- and thio-furanone derivatives highlight the significance of molecular structure on chemical reactivity and potential applications in material development (Bakheit et al., 2023).
Mécanisme D'action
While the specific mechanism of action for 3-chloro-N-4H-1,2,4-triazol-3-ylbenzamide is not mentioned in the retrieved papers, 1,2,4-triazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Orientations Futures
The future directions in the research of 1,2,4-triazole-containing compounds like 3-chloro-N-4H-1,2,4-triazol-3-ylbenzamide involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . The unique structure and properties of 1,2,4-triazoles make them valuable in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .
Propriétés
IUPAC Name |
3-chloro-N-(1H-1,2,4-triazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O/c10-7-3-1-2-6(4-7)8(15)13-9-11-5-12-14-9/h1-5H,(H2,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSPAKMSQCCRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{3-bromo-5-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5194636.png)
![diethyl 5-({[3-chloro-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5194641.png)
![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5194650.png)
![2-[(3-cyclopropyl-1-phenylpropyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5194654.png)
![5-{[(3-chlorophenyl)amino]methylene}-1-[2-(1-cyclohexen-1-yl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5194664.png)
![1-acetyl-4-[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]piperazine](/img/structure/B5194665.png)

![[4-benzyl-1-(2,5-dimethylbenzyl)-4-piperidinyl]methanol](/img/structure/B5194677.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-3-furamide](/img/structure/B5194681.png)
![2-acetyl-3-(4-bromophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5194691.png)
![6-chloro-3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5194695.png)
![ethyl 2-cyclohexyl-3-[(2-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B5194709.png)

